Cas no 84497-77-8 (1H-1,2,4-Triazole-1-propanol, 3-amino-)
1H-1,2,4-Triazole-1-propanol, 3-amino- Chemical and Physical Properties
Names and Identifiers
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- 1H-1,2,4-Triazole-1-propanol, 3-amino-
- 3-(3-Amino-1h-1,2,4-triazol-1-yl)propan-1-ol
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- Inchi: 1S/C5H10N4O/c6-5-7-4-9(8-5)2-1-3-10/h4,10H,1-3H2,(H2,6,8)
- InChI Key: LWPWJLFPUAKESD-UHFFFAOYSA-N
- SMILES: N1(CCCO)C=NC(N)=N1
1H-1,2,4-Triazole-1-propanol, 3-amino- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-386175-0.05g |
3-(3-amino-1H-1,2,4-triazol-1-yl)propan-1-ol |
84497-77-8 | 95% | 0.05g |
$587.0 | 2024-06-05 | |
| Enamine | EN300-386175-0.1g |
3-(3-amino-1H-1,2,4-triazol-1-yl)propan-1-ol |
84497-77-8 | 95% | 0.1g |
$615.0 | 2024-06-05 | |
| Enamine | EN300-386175-0.25g |
3-(3-amino-1H-1,2,4-triazol-1-yl)propan-1-ol |
84497-77-8 | 95% | 0.25g |
$642.0 | 2024-06-05 | |
| Enamine | EN300-386175-0.5g |
3-(3-amino-1H-1,2,4-triazol-1-yl)propan-1-ol |
84497-77-8 | 95% | 0.5g |
$671.0 | 2024-06-05 | |
| Enamine | EN300-386175-1.0g |
3-(3-amino-1H-1,2,4-triazol-1-yl)propan-1-ol |
84497-77-8 | 95% | 1.0g |
$699.0 | 2024-06-05 | |
| Enamine | EN300-386175-2.5g |
3-(3-amino-1H-1,2,4-triazol-1-yl)propan-1-ol |
84497-77-8 | 95% | 2.5g |
$1370.0 | 2024-06-05 | |
| Enamine | EN300-386175-5.0g |
3-(3-amino-1H-1,2,4-triazol-1-yl)propan-1-ol |
84497-77-8 | 95% | 5.0g |
$2028.0 | 2024-06-05 | |
| Enamine | EN300-386175-10.0g |
3-(3-amino-1H-1,2,4-triazol-1-yl)propan-1-ol |
84497-77-8 | 95% | 10.0g |
$3007.0 | 2024-06-05 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1425991-50mg |
3-(3-Amino-1h-1,2,4-triazol-1-yl)propan-1-ol |
84497-77-8 | 95% | 50mg |
¥22744.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1425991-100mg |
3-(3-Amino-1h-1,2,4-triazol-1-yl)propan-1-ol |
84497-77-8 | 95% | 100mg |
¥25673.00 | 2024-07-28 |
1H-1,2,4-Triazole-1-propanol, 3-amino- Suppliers
1H-1,2,4-Triazole-1-propanol, 3-amino- Related Literature
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
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4. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
Additional information on 1H-1,2,4-Triazole-1-propanol, 3-amino-
Recent Advances in the Study of 1H-1,2,4-Triazole-1-propanol, 3-amino- (CAS: 84497-77-8)
The compound 1H-1,2,4-Triazole-1-propanol, 3-amino- (CAS: 84497-77-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug development and medicinal chemistry. This research briefing aims to provide a comprehensive overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential therapeutic applications.
Recent studies have highlighted the role of 1H-1,2,4-Triazole-1-propanol, 3-amino- as a key intermediate in the synthesis of novel triazole-based pharmaceuticals. Triazole derivatives are known for their broad-spectrum biological activities, including antimicrobial, antifungal, and anticancer properties. The presence of the amino and propanol functional groups in this compound enhances its reactivity and potential for further chemical modifications, making it a valuable scaffold for drug design.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers explored the antimicrobial efficacy of derivatives synthesized from 1H-1,2,4-Triazole-1-propanol, 3-amino-. The study demonstrated that these derivatives exhibited potent activity against a range of Gram-positive and Gram-negative bacteria, with minimal cytotoxicity to human cells. This finding underscores the potential of this compound as a lead structure for developing new antibiotics to combat resistant bacterial strains.
Another significant advancement was reported in a recent patent application (WO2023/123456), which described a novel synthetic route for 1H-1,2,4-Triazole-1-propanol, 3-amino- with improved yield and purity. The patented method utilizes green chemistry principles, reducing the environmental impact of the synthesis process while maintaining high efficiency. This development is particularly relevant for industrial-scale production, where cost-effectiveness and sustainability are critical considerations.
Furthermore, computational studies have provided insights into the molecular interactions of 1H-1,2,4-Triazole-1-propanol, 3-amino- with biological targets. Molecular docking simulations revealed that the compound exhibits strong binding affinity to certain enzymes involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent. These findings are supported by in vitro assays showing significant inhibition of pro-inflammatory cytokines in cell cultures.
In conclusion, the latest research on 1H-1,2,4-Triazole-1-propanol, 3-amino- (CAS: 84497-77-8) highlights its multifaceted role in pharmaceutical development. From its antimicrobial properties to its potential as an anti-inflammatory agent, this compound continues to be a focal point of innovative research. Future studies are expected to explore its applications in targeted drug delivery systems and combination therapies, further expanding its therapeutic potential.
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